

# head-to-head comparison of "HIV-1 inhibitor-29" and atazanavir

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## Compound of Interest

Compound Name: HIV-1 inhibitor-29

Cat. No.: B15142861

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## Head-to-Head Comparison: HIV-1 Inhibitor-29 vs. Atazanavir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational HIV-1 protease inhibitor, "HIV-1 inhibitor-29," and the established antiretroviral drug, atazanavir. The comparison is based on available preclinical data, focusing on inhibitory potency, resistance profile, and cellular toxicity.

### Executive Summary

**HIV-1 inhibitor-29**, a novel N-acyl azacyclic urea derivative, demonstrates exceptional potency against wild-type HIV-1 and, notably, maintains its efficacy against a range of multidrug-resistant viral strains.[1][2] Atazanavir is a well-established azapeptide protease inhibitor used in clinical practice, known for its distinct resistance profile.[3] This guide presents a comparative analysis of their performance based on enzymatic and cell-based assays.

### Data Presentation

#### Table 1: In Vitro Potency and Cytotoxicity

Compound	Target	Assay Type	IC50 / EC50 (nM)	CC50 (μM)	Selectivity Index (SI)
HIV-1 inhibitor-29	HIV-1 Protease	Enzymatic Assay (K <sub>i</sub> )	0.0018	Not Available	Not Available
Wild-Type HIV-1	Antiviral Cell-Based Assay	1.6[1]	Not Available	Not Available	
Atazanavir	Wild-Type HIV-1	Antiviral Cell-Based Assay	11[4]	>50 (in MT-4 cells)[4]	>4,700[4]

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile. Data for **HIV-1 inhibitor-29**'s cytotoxicity is not currently available in the public domain.

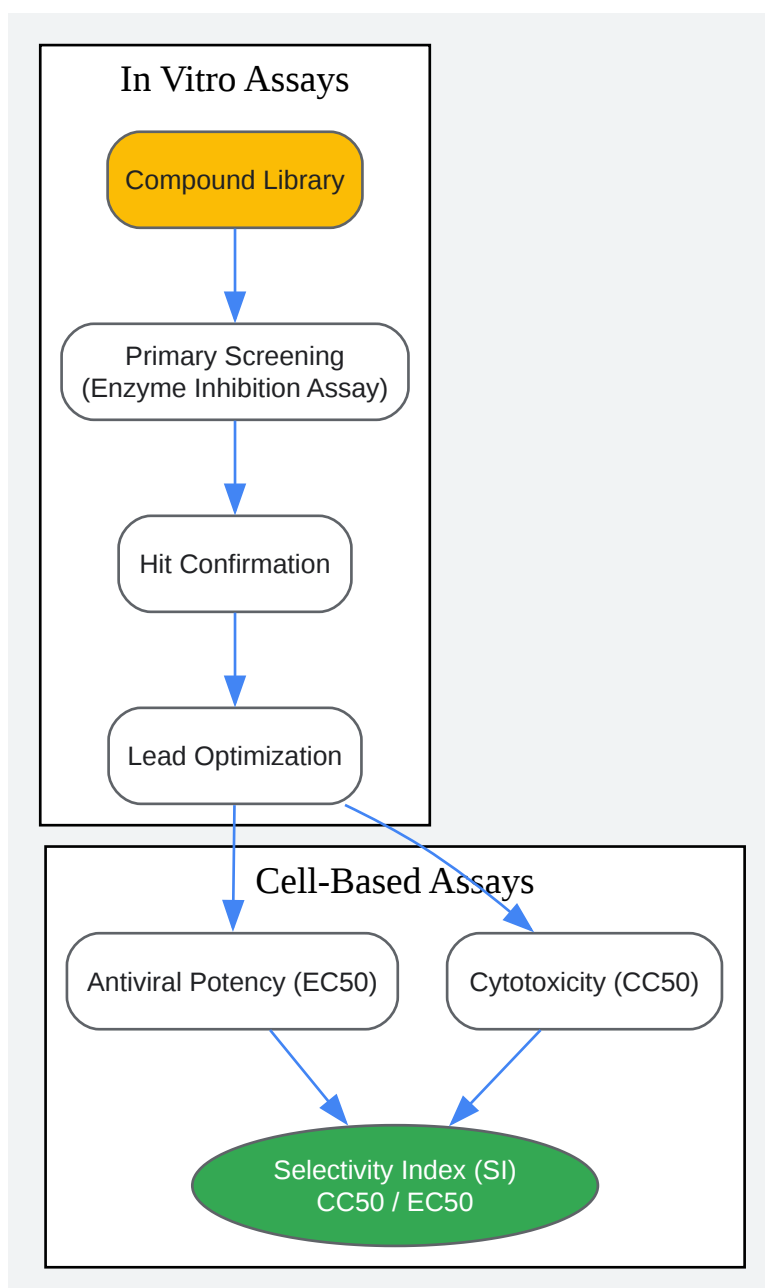
## Table 2: Activity Against Multidrug-Resistant (MDR) HIV-1 Strains

Compound	Resistance Profile	Fold Change in IC50/EC50
HIV-1 inhibitor-29	Maintained excellent potency against a panel of multidrug-resistant HIV-1 variants.	1-3 fold reduction in activity[1]
Atazanavir	The I50L mutation is a signature resistance mutation for atazanavir.	An 8-fold reduced susceptibility to atazanavir has been observed with the I50L mutation.[3]
Other resistance-associated mutations include N88S, I84V, A71V, and M46I.	HIV-1 isolates with these mutations have shown 93- to 183-fold reduced susceptibility.	

## Mechanism of Action: HIV-1 Protease Inhibition

Both **HIV-1 inhibitor-29** and atazanavir target the HIV-1 protease, a critical enzyme in the viral life cycle. This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a necessary step for the maturation of infectious virions. By binding to

the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.



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